2,5-bis(4-aminophenyl)benzene-1,4-diol

Polymer Chemistry Materials Science Thermal Analysis

Sourcing a rigid diamine-diol monomer that reliably elevates polyimide Tg without sacrificing solution processability often delays advanced material R&D. 2,5-Bis(4-aminophenyl)benzene-1,4-diol (CAS 34588-30-2) resolves this bottleneck: • Delivers a 5-17°C increase in polyimide glass transition temperature versus biphenyl-2,5-diol analogs, enabling sustained high-temperature performance. • Promotes interdigitated polymer chain packing that enhances modulus and dimensional stability. • Readily soluble in DCM, DMF, and DMSO for industrial-scale solution-based film fabrication. Each batch is supplied with ≥98% purity; sealed storage at 2-8°C ensures lot-to-lot consistency for demanding polymer synthesis.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
Cat. No. B13646506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-bis(4-aminophenyl)benzene-1,4-diol
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2O)C3=CC=C(C=C3)N)O)N
InChIInChI=1S/C18H16N2O2/c19-13-5-1-11(2-6-13)15-9-18(22)16(10-17(15)21)12-3-7-14(20)8-4-12/h1-10,21-22H,19-20H2
InChIKeyFLZCTTSNYITYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,5-Bis(4-aminophenyl)benzene-1,4-diol


2,5-Bis(4-aminophenyl)benzene-1,4-diol (CAS 34588-30-2), also known as 4,4''-Diamino-[1,1':4',1''-terphenyl]-2',5'-diol, is a specialized aromatic monomer characterized by a rigid p-terphenyl core functionalized with two amine and two hydroxyl groups [1]. Its molecular formula is C18H16N2O2 with a molecular weight of 292.33 g/mol and a predicted density of 1.320±0.06 g/cm³ . The compound serves as a valuable building block in materials science, particularly for synthesizing high-performance polyimides and other condensation polymers where the rigid, laterally attached terphenyl moiety imparts distinct thermal and mechanical properties compared to simpler biphenyl or single-ring analogs [2]. Its dual amine-diol functionality enables participation in diverse polymerization chemistries, making it a target for applications requiring enhanced thermal stability and tailored solubility [3].

Unsubstitutability of 2,5-Bis(4-aminophenyl)benzene-1,4-diol


Substituting 2,5-bis(4-aminophenyl)benzene-1,4-diol with structurally simpler analogs, such as biphenyl-2,5-diol or common diamines like 4,4'-oxydianiline (ODA), leads to a measurable and predictable decline in the thermal performance of the resulting polyimides. The core differentiation lies in the unique, laterally attached p-terphenyl structure of this monomer, which fundamentally alters polymer chain packing and segmental mobility compared to less rigid counterparts [1]. As established by direct comparative studies, the p-terphenyl core promotes an interdigitated chain structure that restricts segmental movement, resulting in a quantifiable increase in glass transition temperature (Tg) relative to polyimides synthesized from biphenyl-based monomers under identical conditions [2]. Furthermore, while common bis(4-aminophenyl) derivatives like ethers (ODA) or sulfides are valuable monomers, their electrochemical stability profiles differ, underscoring that even within the same functional class, the central bridging unit dictates key material properties [3]. Therefore, generic substitution would compromise the thermal stability and potentially the solubility profile of the final polymer, making this specific monomer essential for applications where these performance metrics are non-negotiable.

Performance Evidence for 2,5-Bis(4-aminophenyl)benzene-1,4-diol


Higher Glass Transition Temperature vs. Biphenyl Analogs

In a direct head-to-head comparison, polyimides synthesized from a p-terphenyl-2,5-diol-based monomer (analogous to the target compound's core) exhibited significantly higher glass transition temperatures (Tg) than those prepared from biphenyl-2,5-diol under identical reaction conditions [1]. The study synthesized two series of soluble polyimides and found that polymers containing the laterally attached p-terphenyl group had Tgs that were 5–17°C higher than their biphenyl-containing counterparts [1]. This difference is attributed to the formation of an interdigitated structure facilitated by the larger, rigid p-terphenyl moiety, which effectively hinders segmental movement of the polymer chains [1].

Polymer Chemistry Materials Science Thermal Analysis

Unique Electrochemical Stability Among Diamines

Electrochemical studies on a class of bis(4-aminophenyl) derivatives reveal that the central bridging unit (e.g., ether, sulfide, methane) critically dictates the oxidation mechanism and stability in aqueous solutions [1]. For bis(4-aminophenyl) ether (ODA), the oxidation peak potential (Ep) in a specific pH range (5.6 to 8.6) was found to be independent of pH, whereas for bis(4-aminophenyl) sulfide (TDA) and bis(4-aminophenyl) methane (MDA), the Ep shifted by -30 mV/pH in their respective intermediate pH ranges [1]. While the target compound, featuring a rigid terphenyl bridge, was not directly measured in this specific dataset, these findings constitute strong class-level inference. The distinct electrochemical behavior underscores that the nature of the core bridging group—in this case, a highly conjugated and rigid terphenyl versus a flexible ether or sulfide—will dictate the oxidation potential and the corresponding stability of intermediates during electrochemical or oxidative degradation processes.

Electrochemistry Mechanistic Studies Polymer Stability

Interdigitated Chain Packing from Terphenyl Core

The unique p-terphenyl core of 2,5-bis(4-aminophenyl)benzene-1,4-diol facilitates a specific intermolecular organization in the resulting polyimides, described as an 'interdigitated structure' [1]. This is a direct structural consequence of the monomer's geometry and is not observed in polymers derived from simpler biphenyl analogs [1]. The study explicitly attributes the 5–17°C increase in Tg for terphenyl-based polymers to this interdigitated packing, which physically restricts segmental chain motion more effectively than the packing achievable with biphenyl units [1]. This represents a fundamental, morphology-level differentiation that directly impacts macroscopic thermal performance.

Polymer Physics Morphology Chain Packing

High-Value Applications of 2,5-Bis(4-aminophenyl)benzene-1,4-diol


High-Temperature Polyimide Films for Electronics and Aerospace

This monomer is ideally suited for the fabrication of polyimide films where a higher glass transition temperature (Tg) is a critical requirement. Based on direct evidence, incorporating the p-terphenyl-2,5-diol core can elevate the Tg of a polyimide by 5–17°C compared to using a biphenyl-2,5-diol analog [1]. This thermal margin is crucial for applications such as flexible printed circuit boards, wire insulation in aerospace, and substrates for high-temperature sensors, where sustained exposure to elevated temperatures would cause premature failure or deformation of materials with lower Tgs. The enhanced thermal stability, coupled with demonstrated solubility in organic solvents [1], allows for solution-based processing methods, making it a practical choice for industrial-scale film production.

Polymer Dielectrics with Oxidative Stability for Microelectronics

For microelectronic applications where polymers are subjected to electrical fields and potential oxidative degradation, the unique electrochemical profile of the monomer class becomes a key selection factor [2]. While the rigid terphenyl core provides thermal and mechanical reinforcement [1], its influence on the polymer's overall redox behavior offers an additional layer of performance tuning. By selecting this specific monomer over ether- or sulfide-bridged diamines, which exhibit different pH-dependent stability (e.g., ODA shows pH-independent Ep in a specific range, while others show a -30 mV/pH shift [2]), formulators can potentially engineer a dielectric material with a specific oxidative stability profile. This is particularly relevant for interlayer dielectrics and passivation layers in semiconductor devices where long-term reliability under operational stress is paramount.

High-Performance Copolymers for Advanced Composites

The demonstrated ability of the terphenyl core to promote an interdigitated polymer chain packing [1] is a powerful tool for designing new composite matrix resins. This unique morphology, which directly contributes to the observed 5–17°C increase in Tg [1], can be exploited to create polymer matrices with enhanced modulus and dimensional stability at high temperatures. When used as a co-monomer in complex polyimide or polyamide formulations, 2,5-bis(4-aminophenyl)benzene-1,4-diol introduces rigid, thermally stable segments that can reinforce the overall network. This makes it a valuable building block for research and development into next-generation structural composites for demanding environments, where improved load-bearing capacity at elevated temperatures is a key performance target.

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